molecular formula C9H19NO3 B2835343 ethyl (2R)-2-amino-3-(tert-butoxy)propanoate CAS No. 2159100-96-4

ethyl (2R)-2-amino-3-(tert-butoxy)propanoate

Cat. No.: B2835343
CAS No.: 2159100-96-4
M. Wt: 189.255
InChI Key: IDGZFRIRJWMSFZ-SSDOTTSWSA-N
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Description

Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate is a chiral amino acid ester characterized by:

  • Structure: An ethyl ester group at the carboxylate position, a tert-butoxy group at the C3 position, and an unprotected amino group at the C2 position with (2R) stereochemistry.
  • Applications: Such esters serve as intermediates in peptide synthesis, prodrug design, and biochemical studies due to their stability and tailored solubility from the tert-butoxy group .

Properties

IUPAC Name

ethyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-5-12-8(11)7(10)6-13-9(2,3)4/h7H,5-6,10H2,1-4H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGZFRIRJWMSFZ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(COC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](COC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R)-2-amino-3-(tert-butoxy)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2R)-2-amino-3-hydroxypropanoic acid with isobutyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

ethyl (2R)-2-amino-3-(tert-butoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

ethyl (2R)-2-amino-3-(tert-butoxy)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2R)-2-amino-3-(tert-butoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release the active amino acid. These interactions can modulate biochemical pathways and exert biological effects.

Comparison with Similar Compounds

Substituent Variations: tert-Butoxy vs. Other Groups

The tert-butoxy group in ethyl (2R)-2-amino-3-(tert-butoxy)propanoate confers steric bulk and hydrophobicity, distinguishing it from analogues with polar or aromatic substituents:

Compound Substituent at C3 Key Properties References
This compound tert-Butoxy Enhanced solubility in organic solvents; steric protection of adjacent groups
Methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate Indole group Fluorescent properties; π-π stacking interactions in biological systems
Ethyl 2-amino-3-(quinolin-6-yl)propanoate Quinoline group Improved binding to hydrophobic enzyme pockets; UV-active chromophore
(2R,3S)-Ethyl-3-((Boc)amino)-3-(furan-2-yl)-2-hydroxypropanoate Furan and hydroxyl groups Increased polarity; potential for hydrogen bonding

Key Insight: The tert-butoxy group balances lipophilicity and steric hindrance, making it preferable for synthetic intermediates, whereas aromatic substituents (indole, quinoline) enhance bioactivity or spectroscopic utility.

Ester Group Variations: Ethyl vs. Methyl

The ethyl ester in the target compound influences hydrolysis rates and solubility compared to methyl esters:

Compound Ester Group Hydrolysis Rate Solubility Profile References
This compound Ethyl Slower hydrolysis High in organic solvents
Methyl (2S)-2-[(Boc)amino]-3-(nitrophenyl)propanoate Methyl Faster hydrolysis Moderate in polar solvents
H-D-Trp-OEt·HCl (Ethyl ester of D-tryptophan) Ethyl Resistance to enzymatic cleavage Low aqueous solubility

Key Insight : Ethyl esters generally exhibit slower hydrolysis than methyl esters, enhancing their stability in synthetic workflows but limiting aqueous solubility .

Stereochemical and Protecting Group Considerations

The (2R) configuration and absence of a Boc group on the amino group differentiate this compound from protected analogues:

Compound Amino Group Protection Stereochemistry Reactivity/Applications References
This compound Unprotected (2R) Direct use in coupling reactions
Methyl (2S)-2-[(Boc)amino]-3-(pyridin-4-yl)propanoate Boc-protected (2S) Requires deprotection for further reactions
tert-Butyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate tert-Butyl ester (2R) Dual steric protection for peptide synthesis

Key Insight: The unprotected amino group in the target compound simplifies its use in peptide bond formation, whereas Boc-protected variants require additional deprotection steps .

Q & A

Basic Research Question

  • Chiral HPLC : Using a chiral stationary phase (e.g., Chiralpak® IA/IB) with UV detection at 210–254 nm resolves enantiomers, with retention time comparisons to authentic standards .
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify regiochemistry (e.g., tert-butoxy proton signals at δ 1.2–1.4 ppm) and stereochemistry via coupling constants (e.g., 3JHH^3J_{H-H} for vicinal protons) .
  • Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 232.1543) and detects impurities .

How can researchers mitigate low yields or by-product formation during synthesis?

Advanced Research Question

  • By-Product Analysis : TLC or LC-MS identifies side products (e.g., di-Boc derivatives or ester hydrolysis by-products). Adjusting stoichiometry (e.g., limiting Boc₂O) minimizes overprotection .
  • Racemization Control : Lowering reaction temperatures (<25°C) and avoiding strong bases reduces stereochemical scrambling. Chiral auxiliaries or enzyme-mediated reactions (e.g., lipases) enhance enantioselectivity .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts improve reaction efficiency in asymmetric steps .

What methodologies are used to investigate this compound’s interactions with biological targets (e.g., enzymes or receptors)?

Advanced Research Question

  • Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases) or radiolabeled ligands. For example, competitive binding assays with 3^3H-labeled analogs quantify receptor affinity .
  • Molecular Dynamics Simulations : Docking studies (e.g., AutoDock Vina) predict binding modes to targets like G-protein-coupled receptors (GPCRs) or kinases .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rodent) and analyze via LC-MS to assess susceptibility to cytochrome P450-mediated degradation .

What safety protocols are essential when handling this compound in the lab?

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators (N95) if aerosolization occurs .
  • Ventilation : Perform reactions in fume hoods or under nitrogen flow to avoid inhalation of vapors .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

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